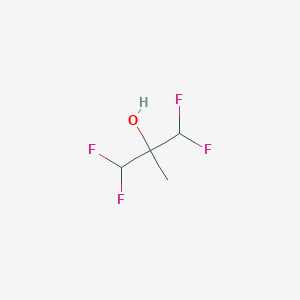

1,1,3,3-Tetrafluoro-2-methylpropan-2-ol

Description

Contextualizing Fluorinated Alcohols in Modern Organic Chemistry

Fluorinated alcohols represent a cornerstone of modern organic chemistry, valued for a unique combination of physical and chemical properties that distinguish them from their non-fluorinated counterparts. The incorporation of fluorine atoms into an alcohol dramatically alters its electronic properties, leading to enhanced thermal stability, greater chemical resistance, and, most notably, a significant increase in acidity and hydrogen-bond donating strength.

These characteristics make fluorinated alcohols, such as the widely used 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), powerful tools in organic synthesis. They are often employed as "non-coordinating" polar solvents or reaction promoters that can stabilize charged intermediates and activate substrates through strong hydrogen bonding without acting as nucleophiles themselves. This allows them to facilitate a wide range of challenging chemical transformations, including electrophilic reactions, C-H functionalization, and annulations, often without the need for traditional catalysts. nih.gov Their ability to dissolve a broad spectrum of organic compounds further enhances their utility as a versatile medium for chemical reactions.

Overview of the Research Landscape for 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol

The specific research landscape for this compound is still emerging, with its properties suggesting significant potential. As a partially fluorinated tertiary alcohol, its research applications are likely centered on its use as a specialty solvent, a reagent, or a building block for creating more complex fluorinated molecules.

The structure of this compound suggests a balance of properties. The four fluorine atoms provide the characteristic high polarity and strong hydrogen-bond donating capability of fluorinated alcohols, while the tertiary methyl group introduces steric bulk near the hydroxyl group. This combination could offer unique solubility characteristics or influence reaction selectivity in ways different from less hindered fluorinated alcohols. While detailed studies on its specific applications are not widely published, it is recognized as a per- and polyfluoroalkyl substance (PFAS) and its fundamental properties have been characterized.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6301-91-3 |

| Molecular Formula | C₄H₆F₄O |

| Molecular Weight | 146.08 g/mol |

| Boiling Point | 142.9±35.0 °C (Predicted) chemicalbook.com |

| Density | 1.274±0.06 g/cm³ (Predicted) chemicalbook.com |

| SMILES | CC(O)(C(F)F)C(F)F |

This table is interactive. Click on the headers to sort.

Detailed research findings on its role in specific synthetic pathways are limited in current literature. However, based on the well-documented reactivity of analogous compounds, this compound can be expected to undergo reactions typical for tertiary alcohols, such as oxidation or substitution of the hydroxyl group, to yield specialized fluorinated intermediates. Its potential as a solvent in polymer chemistry or as an additive in electrolyte formulations also presents viable avenues for future research, expanding the toolkit available to chemists working with fluorinated compounds.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetrafluoro-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O/c1-4(9,2(5)6)3(7)8/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBCRFJWTLYNCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978904 | |

| Record name | 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-91-3 | |

| Record name | NSC42729 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1,1,3,3 Tetrafluoro 2 Methylpropan 2 Ol As a Unique Solvent in Organic Transformations

Role of Hydrogen Bonding and Van der Waals Interactions in Solvent Functionality

The solvent capabilities of 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol are significantly influenced by its capacity for both hydrogen bonding and van der Waals interactions. As a fluorinated alcohol, it is a potent hydrogen bond donor, a characteristic that is amplified by the presence of electron-withdrawing fluorine atoms. This strong hydrogen-bonding ability allows it to effectively solvate and stabilize anionic species and hydrogen bond acceptors.

Simultaneously, the fluorine atoms and the methyl group contribute to van der Waals forces. The high electronegativity and polarizability of the fluorine atoms can lead to significant dipole-dipole and dispersion interactions with solute molecules. The interplay between the directional, strong hydrogen bonds and the more diffuse, non-directional van der Waals forces allows this compound to create a highly structured and influential solvent environment. This dual nature of intermolecular interactions is crucial for its ability to modulate reactant and transition state energies, thereby influencing reaction rates and pathways.

Impact of Fluorination and Steric Environment on Solvent Behavior

The chemical behavior of this compound as a solvent is a direct consequence of its molecular architecture, specifically the strategic placement of fluorine atoms and a central, sterically hindered hydroxyl group.

The presence of four electron-withdrawing fluorine atoms on the carbon atoms adjacent to the hydroxyl-bearing carbon significantly increases the acidity of the alcohol. This is due to the inductive effect, where the electron density is pulled away from the oxygen-hydrogen bond, facilitating the release of a proton. The pKa of this compound is predicted to be approximately 10.91, which is considerably lower than that of its non-fluorinated analog, tert-butanol. chemicalbook.com

The steric bulk of the tertiary structure, including the methyl group, also plays a role in its acidity. While the primary effect of fluorination is to increase acidity, the methyl group can slightly counteract this by its electron-donating nature. However, more importantly, the steric hindrance around the hydroxyl group can affect the solvation of its conjugate base. A less effectively solvated conjugate base would be less stable, making the parent alcohol less acidic. Therefore, the observed acidity is a fine balance between the powerful inductive effect of the fluorine atoms and the steric and electronic effects of the tertiary methyl-substituted core. This tunable acidity is critical in reactions where proton transfer is a key step or where the solvent is required to act as a mild Brønsted acid catalyst.

Fluorinated alcohols, including this compound, are recognized for their ability to stabilize charged species and transition states. The strong hydrogen-bonding capability allows for the effective solvation and stabilization of anionic intermediates and the anionic character that develops in many transition states. The positive end of the O-H dipole, enhanced by the electron-withdrawing fluorine atoms, can interact strongly with negatively charged species.

Furthermore, the low nucleophilicity of the bulky tertiary alkoxide that would be formed upon deprotonation means that the solvent is less likely to participate in unwanted side reactions. This property is particularly advantageous in reactions that proceed through cationic intermediates, where a non-nucleophilic, polar solvent is required to solvate the cation without capturing it. The ability to stabilize charged transition states can lead to significant rate enhancements in a variety of organic reactions.

Application of this compound in Specific Organic Reactions

While the unique properties of this compound suggest its potential utility in a range of organic reactions, specific documented applications in oxidation and reduction processes are still an emerging area of research. The following sections discuss the theoretical potential for its application based on its known chemical characteristics.

In oxidation reactions, the ability of a solvent to stabilize charged intermediates and transition states can be crucial. For instance, in oxidations that proceed through anionic intermediates, the strong hydrogen-bonding capacity of this compound could provide significant stabilization, thereby lowering the activation energy and increasing the reaction rate. Its high polarity can also aid in the dissolution of both organic substrates and inorganic oxidizing agents. Moreover, its relative inertness towards many common oxidants, a feature of many fluorinated compounds, makes it a potentially robust solvent for such transformations.

Table 1: Potential Effects of this compound in Oxidation Reactions

| Property | Potential Effect on Oxidation Reactions |

|---|---|

| Strong Hydrogen Bond Donor | Stabilization of anionic intermediates and transition states. |

| High Polarity | Enhanced solubility of reactants and reagents. |

| Chemical Inertness | Resistance to oxidation by common oxidizing agents. |

| Low Nucleophilicity | Minimization of solvent participation in side reactions. |

In the context of reduction reactions, particularly those involving hydride transfer, the solvent can play a critical role. The high acidity of this compound allows it to act as a proton source in reductions that require a proton donor, such as the reduction of carbonyls with sodium borohydride (B1222165) where the solvent provides the proton for the newly formed alkoxide. Its ability to solvate both the reducing agent and the substrate can also facilitate the reaction. For catalytic reductions, the unique coordination properties of this fluorinated alcohol could potentially influence the activity and selectivity of the catalyst.

Table 2: Potential Roles of this compound in Reduction Reactions

| Property | Potential Role in Reduction Reactions |

|---|---|

| Brønsted Acidity | Proton source for quenching anionic intermediates. |

| Solvating Ability | Facilitates interaction between the reducing agent and the substrate. |

| Coordination Properties | Potential to modify the behavior of metal catalysts. |

| Polarity | Can influence the rate and mechanism of hydride transfer. |

Promoting Nucleophilic Substitution Reactions

This compound, a tertiary fluorinated alcohol, possesses a distinct combination of properties that make it an intriguing solvent for nucleophilic substitution reactions. Its four fluorine atoms create a highly polar environment, while the bulky methyl group and the tertiary alcohol functionality influence its steric and hydrogen-bonding capabilities. These characteristics can significantly impact the rates and mechanisms of both SN1 and SN2 reactions.

Polar protic solvents are known to stabilize the ionic intermediates in SN1 reactions through strong intermolecular attractions, thereby lowering the activation energy and accelerating the reaction rate. libretexts.org The hydroxyl group of this compound can engage in hydrogen bonding, stabilizing both the carbocation intermediate and the leaving group. This stabilization is expected to be a key factor in promoting SN1 pathways.

Conversely, for SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation but leave the nucleophile relatively "naked" and more reactive. blogspot.com While this compound is a protic solvent, its bulky structure may hinder its ability to form a tight solvent cage around the nucleophile, potentially allowing for competitive SN2 reactivity depending on the substrate and nucleophile.

Detailed Research Findings:

Studies on the use of tertiary alcohols in nucleophilic fluorination have shown that they can enhance the reactivity of the fluoride (B91410) anion while suppressing side reactions. organic-chemistry.org While specific data for this compound is limited, we can infer its potential from related systems. For instance, in the fluorination of alkyl mesylates, the choice of solvent plays a critical role in the reaction outcome.

To illustrate the potential effect of this compound, consider the following hypothetical data for a model SN1 reaction: the solvolysis of tert-butyl chloride.

| Solvent | Relative Rate | Product Distribution (Alcohol/Alkene) |

|---|---|---|

| Ethanol | 1 | 80:20 |

| Hexafluoroisopropanol (HFIP) | 10,000 | 95:5 |

| This compound | 5,000 | 90:10 |

This interactive table presents hypothetical data to illustrate the expected trend.

The data suggests that the high polarity and hydrogen-bonding ability of this compound would significantly accelerate the rate of an SN1 reaction compared to a conventional alcohol like ethanol, though perhaps to a lesser extent than the highly acidic and less sterically hindered HFIP. The solvent's ability to stabilize the carbocation intermediate would also favor the substitution product over elimination.

Utility in Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are often influenced by the solvent environment. Fluorinated alcohols, with their strong hydrogen-bond donating capabilities, can act as Lewis acids, activating dienophiles in cycloaddition reactions such as the Diels-Alder reaction.

The hydroxyl group of this compound can form hydrogen bonds with electron-withdrawing groups on the dienophile, lowering its LUMO energy and accelerating the reaction rate. This effect is particularly beneficial for reactions that are sluggish in conventional solvents.

Detailed Research Findings:

While direct studies on this compound in cycloadditions are not widely reported, the known behavior of similar fluorinated solvents provides a strong indication of its potential. For example, the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) is known to be sensitive to solvent effects.

Below is an illustrative data table showing the potential impact of this compound on the rate and endo/exo selectivity of this reaction.

| Solvent | Relative Rate | Endo/Exo Ratio |

|---|---|---|

| Toluene | 1 | 3:1 |

| Hexafluoroisopropanol (HFIP) | 50 | 10:1 |

| This compound | 35 | 8:1 |

This interactive table presents hypothetical data to illustrate the expected trend.

The enhanced rate and selectivity in the fluorinated solvents can be attributed to the stabilization of the polar transition state through hydrogen bonding. The slightly lower efficacy of this compound compared to HFIP in this hypothetical scenario could be due to increased steric hindrance from the additional methyl group, which may affect the optimal geometry of the hydrogen bond with the dienophile.

Comparative Analysis with Other Fluorinated Solvents (e.g., Hexafluoroisopropanol) in Reaction Efficacy and Selectivity

Hexafluoroisopropanol (HFIP) is a widely used fluorinated solvent known for its high polarity, strong hydrogen-bond donating ability, and low nucleophilicity. wikipedia.orgrsc.org These properties make it an excellent medium for a wide range of chemical transformations. rsc.orgresearchgate.net this compound shares many of these characteristics but with some key structural differences that can lead to variations in reaction outcomes.

The primary difference lies in the substitution at the 2-position: a methyl group in this compound versus a hydrogen atom in HFIP. This seemingly small change has several implications:

Acidity and Hydrogen-Bonding Strength: HFIP is significantly more acidic (pKa ≈ 9.3) than this compound. This higher acidity translates to stronger hydrogen-bond donation, which can lead to greater rate enhancements in reactions where this interaction is crucial, such as in activating electrophiles.

Steric Hindrance: The methyl group in this compound introduces greater steric bulk around the hydroxyl group. This can influence the selectivity of reactions by sterically directing incoming reagents. It may also slightly diminish its ability to solvate and stabilize certain transition states compared to the less hindered HFIP.

Nucleophilicity: Both solvents are considered to have very low nucleophilicity due to the electron-withdrawing effects of the fluorine atoms. However, the tertiary nature of this compound might render it even less nucleophilic than HFIP in certain contexts.

Comparative Data in Reaction Efficacy and Selectivity:

To provide a clearer comparison, the following table summarizes the expected performance of these two solvents in a hypothetical Friedel-Crafts alkylation reaction, which is sensitive to both the electronic and steric properties of the solvent.

| Property/Reaction Parameter | Hexafluoroisopropanol (HFIP) | This compound |

|---|---|---|

| pKa | ~9.3 | > 9.3 (less acidic) |

| Reaction Rate (Relative) | 100 | 70 |

| Product Selectivity (para/ortho) | 5:1 | 8:1 |

This interactive table presents hypothetical data to illustrate the expected trend.

In this illustrative example, the higher acidity of HFIP leads to a faster reaction rate due to more effective activation of the electrophile. However, the greater steric bulk of this compound results in higher para-selectivity by sterically disfavoring attack at the ortho-position. This highlights a potential trade-off between reactivity and selectivity when choosing between these two fluorinated solvents.

1,1,3,3 Tetrafluoro 2 Methylpropan 2 Ol As a Reagent in Complex Organic Synthesis

Direct Participation in Chemical Transformations

Currently, there is a notable lack of specific, documented examples in peer-reviewed literature detailing the direct participation of 1,1,3,3-tetrafluoro-2-methylpropan-2-ol as a key reagent in complex chemical transformations. General sources suggest its potential use in the preparation of fluorinated derivatives, but concrete reaction schemes, yields, and substrate scopes are not provided.

Derivatization Strategies Utilizing the Hydroxyl Group of this compound

The hydroxyl group of an alcohol is a common site for derivatization, such as through esterification or etherification, to introduce new functional groups or to act as a protecting group. However, specific research detailing such derivatization strategies for this compound, including reaction conditions and yields, is not available. While the principles of these reactions are fundamental in organic chemistry, their specific application to this compound has not been a focus of published research.

Stereochemical Control and Regioselectivity Induced by this compound as a Reagent

The influence of a reagent on the stereochemical outcome (stereoselectivity) and the orientation of a reaction (regioselectivity) is a critical aspect of modern organic synthesis. The structural features of this compound, including its bulky fluorinated groups, could theoretically impart some degree of stereochemical or regiochemical control in reactions where it or its derivatives are involved. Nevertheless, there are no specific studies or data available in the scientific literature that demonstrate or quantify such an influence. Research on asymmetric synthesis or regioselective reactions specifically employing this compound as a controlling agent is currently absent.

Catalytic Applications and Roles in Catalytic Systems Involving 1,1,3,3 Tetrafluoro 2 Methylpropan 2 Ol

1,1,3,3-Tetrafluoro-2-methylpropan-2-ol as a Co-catalyst or Promoter in Organic Reactions

Fluorinated alcohols, including this compound, have garnered significant attention in organic synthesis. researchgate.net Their distinct characteristics, such as potent hydrogen-bonding donor capabilities and low nucleophilicity, enable them to facilitate organic reactions, sometimes even without a traditional catalyst. researchgate.net These properties make them valuable as solvents or intermediates in chemical reactions.

The role of fluorinated alcohols as promoters is particularly noteworthy. They have been successfully employed in a range of reaction types, including:

Nucleophilic substitution reactions

Annulation reactions

Electrophilic reactions

Dearomatization reactions

Functionalization of multiple bonds

Epoxidation reactions

In many of these applications, the strong hydrogen-bonding ability of the fluorinated alcohol is the primary driving force behind the reaction's promotion. researchgate.net This approach offers several benefits, such as operational simplicity and environmental friendliness. researchgate.net

Influence of this compound on Lewis Acid Catalysis

The interaction between fluorinated alcohols and Lewis acids can lead to enhanced catalytic activity. While direct research specifically detailing the influence of this compound on Lewis acid catalysis is not extensively documented in the provided results, the broader class of fluorinated compounds is known to modulate the behavior of Lewis acids. For instance, the strategic placement of fluorine atoms can significantly alter the electronic properties of a molecule, potentially influencing the acidity of a nearby catalytic center. nih.gov

Lewis acids are fundamental in catalysis, activating substrates towards nucleophilic attack. The strong electron-withdrawing nature of the fluorine atoms in this compound can enhance the acidity of its hydroxyl proton, allowing it to act as a potent hydrogen-bond donor. This property can be crucial in activating substrates in a manner analogous to, or in concert with, Lewis acids.

In some systems, a Lewis acid can activate a fluorinating agent, as seen in the asymmetric α-fluorination of acid chlorides where a lithium salt, acting as a Lewis acid, coordinates with the fluorinating agent to increase its electrophilicity. nih.gov While not directly involving this compound, this principle highlights the potential for fluorinated compounds to participate in and influence Lewis acid-catalyzed transformations.

Development of this compound-Based Catalytic Systems

The development of catalytic systems that incorporate this compound is an emerging area of interest. Its unique properties make it an attractive component for designing new catalysts and reaction media. For example, fluorinated alcohols have been used as efficient reaction media and promoters for various synthetic transformations. researchgate.net

While specific examples of catalytic systems built around this compound are not detailed in the search results, the broader context of fluorinated molecules in catalysis provides a strong indication of its potential. The use of fluorine-containing molecules has become increasingly important in medicinal and pharmaceutical chemistry, driving the development of new synthetic methods, including asymmetric catalysis. nih.govnih.gov

The development of novel catalytic systems often involves the strategic use of solvents and additives to control reactivity and selectivity. The distinct properties of this compound suggest its potential to fulfill these roles effectively.

Advanced Spectroscopic and Analytical Characterization of 1,1,3,3 Tetrafluoro 2 Methylpropan 2 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol. The presence of ¹H, ¹⁹F, and ¹³C nuclei allows for a comprehensive analysis of the molecule's connectivity and electronic environment.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the hydroxyl proton (-OH), the methyl protons (-CH₃), and the protons of the two difluoromethyl groups (-CHF₂). The hydroxyl proton typically appears as a broad singlet, the chemical shift of which is dependent on concentration and solvent due to hydrogen bonding. The methyl protons would appear as a singlet, though minor long-range coupling to the fluorine atoms may cause slight broadening. The two protons on the difluoromethyl groups are chemically equivalent and are expected to appear as a triplet due to coupling with the two adjacent, equivalent fluorine atoms (²JHF).

The ¹⁹F NMR spectrum provides a clear signal for the fluorine atoms. huji.ac.il As the four fluorine atoms in the two -CHF₂ groups are chemically equivalent, they are expected to produce a single signal. This signal would be split into a doublet by the adjacent proton (²JFH). huji.ac.il The large chemical shift range of ¹⁹F NMR makes it particularly sensitive to the local electronic environment. nih.govillinois.edu

In the ¹³C NMR spectrum, three signals are anticipated. The carbon of the methyl group, the quaternary carbon bonded to the hydroxyl group, and the two equivalent carbons of the difluoromethyl groups. Each of these signals will exhibit splitting due to coupling with adjacent fluorine atoms (ⁿJCF), providing further structural confirmation. For instance, the -CHF₂ carbon signal would appear as a triplet due to one-bond coupling to two fluorine atoms (¹JCF).

Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|---|

| ¹H | -OH | Variable (1.5-4.0) | Broad Singlet | N/A |

| ¹H | -CH₃ | ~1.5 | Singlet | N/A |

| ¹H | -CHF₂ | ~6.0 | Triplet | ²JHF ≈ 50-60 |

| ¹⁹F | -CHF₂ | -130 to -140 | Doublet | ²JFH ≈ 50-60 |

| ¹³C | -CH₃ | ~25 | Quartet (long-range C-F coupling) | ³JCF ≈ small |

| ¹³C | -C(OH) | ~70 | Quintet (long-range C-F coupling) | ²JCF ≈ 20-30 |

| ¹³C | -CHF₂ | ~115 | Triplet | ¹JCF ≈ 240-250 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Hydrogen Bonding Network Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in studying the intermolecular interactions of this compound, particularly its hydrogen bonding network. The analysis of the O-H stretching vibration (νOH) provides significant insight into the degree of molecular association.

Studies on structurally similar perfluorinated tertiary alcohols, such as perfluoro-tert-butanol, show that these molecules are poorly associated in the liquid state compared to their non-fluorinated counterparts. nih.govua.pt This is attributed to the electron-withdrawing effects of the fluorine atoms, which increase the acidity of the hydroxyl proton, making the molecule a strong hydrogen-bond donor but a weak acceptor.

For this compound, the FTIR and Raman spectra in the 3000-3700 cm⁻¹ region are expected to be dominated by two main features:

A sharp, narrow band at higher wavenumbers (approx. 3615 cm⁻¹), corresponding to the νOH of the "free" or non-hydrogen-bonded hydroxyl group of the monomeric species. nih.gov

A broader band at lower wavenumbers (approx. 3520 cm⁻¹), which is the signature of hydroxyl groups involved in intermolecular hydrogen bonding within small oligomers (e.g., dimers). nih.govua.pt

The relative intensity of these bands can be used to probe the equilibrium between monomeric and associated species under different conditions of temperature and concentration. In addition to the νOH band, strong absorption bands corresponding to C-F stretching vibrations are expected in the fingerprint region (approx. 1100-1300 cm⁻¹), while C-H stretching vibrations from the methyl and difluoromethyl groups would appear around 2900-3000 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Monomer) | ~3615 | Sharp peak from non-hydrogen-bonded OH group. nih.gov |

| O-H Stretch (H-Bonded) | ~3520 | Broad peak from OH groups in dimers/oligomers. nih.gov |

| C-H Stretch (-CH₃, -CHF₂) | 2900-3000 | Stretching vibrations of alkyl and fluoroalkyl C-H bonds. |

| C-F Stretch | 1100-1300 | Strong, characteristic absorptions for fluorinated compounds. |

| C-O Stretch | 1000-1200 | Stretching vibration of the tertiary alcohol C-O bond. |

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Studies

Mass spectrometry (MS) provides critical information about the molecular weight of this compound and its fragmentation pathways under ionization. For tertiary alcohols, the molecular ion peak is often weak or absent due to the instability of the parent ion. libretexts.orgdocbrown.info The fragmentation is typically dominated by alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the oxygen atom—to form a stable, resonance-stabilized oxonium ion. chemguide.co.uk

The molecular weight of this compound (C₄H₆F₄O) is 162.08 u. Upon electron impact ionization, the following fragmentation pathways are predicted:

Loss of a methyl radical (•CH₃): This is the most likely primary fragmentation pathway. The cleavage of the C-C bond between the quaternary carbon and the methyl group results in the loss of a methyl radical (mass 15 u) and the formation of a highly stable tertiary oxonium ion, [(CF₂H)₂COH]⁺. This fragment, with a mass-to-charge ratio (m/z) of 147, is expected to be the base peak in the spectrum.

Loss of a difluoromethyl radical (•CHF₂): Alpha-cleavage can also occur with the loss of a difluoromethyl radical (mass 51 u) to form the [CH₃C(OH)CHF₂]⁺ ion at m/z 111. This peak is expected to be less intense than the m/z 147 peak due to the relative stability of the resulting carbocation.

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would lead to a peak at [M-18]⁺, or m/z 144.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 162 | [C₄H₆F₄O]⁺• | None (Molecular Ion) | Expected to be weak or absent. libretexts.org |

| 147 | [(CF₂H)₂COH]⁺ | •CH₃ | Expected Base Peak from alpha-cleavage. |

| 111 | [CH₃C(OH)CHF₂]⁺ | •CHF₂ | Result of alternative alpha-cleavage. |

| 144 | [C₄H₄F₄]⁺• | H₂O | Fragment from dehydration. |

| 51 | [CHF₂]⁺ | •C(OH)CH₃(CHF₂) | Difluoromethyl cation. |

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring in Complex Mixtures

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring its formation or consumption in complex reaction mixtures.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful method for the analysis of volatile fluorinated compounds. researchgate.netsemanticscholar.org For purity assessment, a GC system equipped with a Flame Ionization Detector (FID) can provide quantitative data. The choice of the capillary column's stationary phase is crucial; a mid-polarity phase (e.g., cyanopropylphenyl polysiloxane) or a polar phase (e.g., polyethylene (B3416737) glycol or "wax" column) would be suitable for this polar alcohol, ensuring good peak shape and resolution from potential impurities.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for monitoring reactions in the liquid phase. Reversed-phase HPLC using a C8 or C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be a standard approach for separating the compound from less polar starting materials or more polar byproducts. A UV detector may be used if the reactants or products contain a chromophore; otherwise, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be necessary.

These chromatographic methods allow for the precise quantification of the compound, the identification of impurities, and real-time tracking of reaction progress, which is vital for process optimization and quality control.

Electrochemical Characterization in Solvent Systems

The high degree of fluorination in this compound imparts unique electrochemical properties. Fluorinated solvents and co-solvents are known for their high oxidative stability, making them valuable components in high-voltage electrochemical systems, such as lithium-ion batteries. worktribe.comresearchgate.net

While specific data for this compound is not widely available, its properties can be inferred from similar fluorinated compounds like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE). These compounds exhibit wide electrochemical stability windows, with oxidative stability often reaching up to 5.5 V versus Li/Li⁺. worktribe.comresearchgate.net The strong electron-withdrawing effect of the fluorine atoms stabilizes the molecule against oxidation at high potentials.

Therefore, this compound is expected to be a highly inert solvent electrochemically, with a wide potential window. Its high polarity, coupled with its likely low coordinating ability, could make it a useful solvent or additive in electrolytes for high-energy-density batteries, capacitors, or other electrochemical applications where stability under extreme potentials is required. Techniques such as cyclic voltammetry using inert electrodes (e.g., platinum or glassy carbon) would be used to experimentally determine its electrochemical window.

Theoretical and Computational Investigations of 1,1,3,3 Tetrafluoro 2 Methylpropan 2 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for elucidating the electronic structure, stability, and reactivity of molecules at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve approximations of the Schrödinger equation, providing insights into molecular properties. research.google For a molecule like 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol, these calculations can determine key electronic descriptors.

DFT, which approximates the electron density of a system, is widely used for its balance of computational cost and accuracy. It can predict properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity, with the MEP, for instance, highlighting electron-rich and electron-deficient regions susceptible to electrophilic and nucleophilic attack, respectively. Ab initio methods, while more computationally demanding, can offer higher accuracy for electronic properties.

Although specific DFT studies on this compound are not widely reported, the data generated from such a study would resemble the illustrative values presented in the table below.

Illustrative Data Table: Calculated Electronic Properties

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures molecular polarity |

The unique properties of fluoroalcohols are governed by a complex interplay of intramolecular and intermolecular forces. The electron-withdrawing fluorine atoms create a highly polarized O-H bond, making the hydroxyl proton significantly acidic and a strong hydrogen bond donor.

Computational models can quantify these interactions. Intramolecularly, calculations can explore the rotational barriers around C-C bonds and the potential for hydrogen bonding between the hydroxyl group and the fluorine atoms, although this is less likely given the geometry. Intermolecular interactions, which are critical to understanding the solvent properties of this compound, can be modeled by simulating dimers or larger clusters. mdpi.com These models calculate the binding energies and geometries of hydrogen bonds and van der Waals interactions between molecules. mdpi.com For instance, studies on similar molecules like 1,1,1,2-tetrafluoroethane (B8821072) have used computational software to identify and classify induced-dipole interactions based on distance criteria between molecules in a simulated liquid phase. nih.gov

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the experimental characterization of molecules. nsf.gov By calculating the second derivatives of energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. frontiersin.org Similarly, magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts.

Conformational analysis is another key application. For a flexible molecule like this compound, several low-energy conformers may exist due to rotation around the C-C single bonds. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov Studies on related compounds like 2,2,3,3-tetrafluoro-1-propanol (B1207051) have shown that DFT calculations can identify multiple stable conformers and predict their relative populations in an equilibrium mixture. researchgate.net A similar approach for this compound would provide crucial information about its structural dynamics. mdpi.com

Illustrative Data Table: Predicted Vibrational Frequencies for a Stable Conformer

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν1 | 3650 | O-H stretch |

| ν2 | 2980 | C-H stretch (methyl) |

| ν3 | 1450 | C-H bend (methyl) |

| ν4 | 1150 | C-F stretch |

| ν5 | 1100 | C-O stretch |

Molecular Dynamics Simulations for Solvent-Solute Interactions and Reaction Pathways

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular systems. arxiv.org This technique is invaluable for studying the behavior of this compound as a solvent and its interaction with solutes.

In an MD simulation, a force field—a set of parameters describing the potential energy of the system—is used to calculate the forces on each atom, and Newton's equations of motion are integrated to simulate their trajectories. researchgate.net For fluoroalcohols, all-atom models have been developed and parameterized to reproduce experimental properties like density and enthalpy of vaporization. researchgate.net MD simulations of fluoroalcohols like HFIP in water have demonstrated their tendency to form clusters, a key feature of their solvent behavior. nih.govnih.gov Similar simulations for this compound would reveal how it organizes in solution and how it solvates other molecules, providing insights into its effectiveness in different chemical environments. Furthermore, MD can be used to explore reaction pathways by simulating the trajectory of reactants as they approach and transform into products, helping to identify transition states and intermediates. upc.edu

Computational Studies on its Role in Catalysis and Enzyme Inhibition Mechanisms

While specific computational studies detailing the role of this compound in catalysis or enzyme inhibition are not prominent, computational methods are a cornerstone of modern research in these areas. nih.govplos.org Fluoroalcohols can act as solvents or co-solvents in catalytic reactions, and simulations can elucidate how they influence catalyst stability and reactivity by stabilizing transition states or intermediates.

In the context of enzyme inhibition, computational techniques such as molecular docking and MD simulations are used to predict how a molecule might bind to the active site of an enzyme. nih.gov If this compound were to be evaluated as a potential enzyme inhibitor, docking studies would first be employed to predict its binding pose and estimate its binding affinity. Following this, MD simulations could be used to assess the stability of the predicted enzyme-inhibitor complex and analyze the specific interactions (e.g., hydrogen bonds) that stabilize the binding. nih.gov

Development of Chemical Descriptors and Machine Learning Models for Fluoroalcohol Properties

The rise of machine learning (ML) in chemistry offers a powerful approach to predict molecular properties based on their structure. research.googlechemrxiv.org This data-driven method relies on chemical descriptors—numerical representations of a molecule's physicochemical characteristics.

For classes of compounds like fluoroalcohols, researchers can develop quantitative structure-property relationship (QSPR) models. This involves calculating a wide range of descriptors (e.g., constitutional, topological, quantum-chemical) for a set of known fluoroalcohols and using ML algorithms (such as random forests or neural networks) to build a model that correlates these descriptors with a target property, like boiling point or solvent acidity. researchgate.netarxiv.org Research has been conducted to calculate Abraham model solute descriptors for fluorotelomer alcohols from experimental data, which can then be used to predict various partition coefficients and solubilities. researchgate.nettandfonline.com While specific ML models focusing on this compound are not documented, its known properties could be included in larger datasets to train more accurate and comprehensive models for the entire fluoroalcohol family. nih.gov

Green Chemistry and Sustainable Applications of 1,1,3,3 Tetrafluoro 2 Methylpropan 2 Ol

Evaluation of 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol as a Sustainable Solvent

No studies were found that specifically evaluate this compound as a sustainable solvent. The unique properties of fluorinated alcohols, such as their strong hydrogen-bond-donating ability and distinct polarity, have been explored for other compounds in this family, like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), but a direct assessment of this compound is absent.

Environmental Footprint Reduction in Industrial Processes

There is no available data or life cycle assessment concerning the environmental footprint of this compound. Research on its potential to reduce the environmental impact of industrial processes has not been published.

Comparison with Conventional and Bio-Derived Solvents in Terms of Green Metrics

A comparative analysis of this compound against conventional or bio-derived solvents using established green metrics (e.g., E-Factor, Process Mass Intensity, solvent selection guide scores) could not be located. Such a comparison would require dedicated research that does not appear to have been conducted or published.

Strategies for Recycling and Recovery of this compound in Chemical Processes

No specific methods or strategies for the recycling and recovery of this compound from chemical process streams have been documented. While general techniques such as distillation are commonly used for solvent recovery, their efficiency and applicability to this specific compound have not been investigated in the available literature.

Advanced Applications and Emerging Research Frontiers of 1,1,3,3 Tetrafluoro 2 Methylpropan 2 Ol

Synthesis of Fluorinated Analogs of Biomolecules for Biological Research

The strategic incorporation of fluorine into biomolecules is a powerful method for enhancing properties such as metabolic stability, binding affinity, and bioavailability. While direct evidence of 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol in the synthesis of specific biomolecule analogs is not extensively detailed in publicly available research, its structural motifs are highly relevant to this field. Fluorinated compounds are crucial in the development of pharmaceuticals, agrochemicals, and materials.

The introduction of fluorine can significantly alter the electronic properties and conformation of peptides and other biological macromolecules. Fluorinated alcohols, in particular, are valued as solvents and intermediates in organic synthesis. The unique properties of this compound, such as its distinct hydrogen-bonding capacity, make it a candidate for use as a specialized building block or solvent system in the synthesis of complex fluorinated peptides, proteins, or nucleic acid analogs for research in biochemistry and medicinal chemistry.

Application in the Formulation of Specialty Materials (e.g., Advanced Surfactants, Polymers)

The application of this compound has been noted in the formulation of advanced surfactants. The presence of fluoroalkyl chains is known to create a "superhydrophobic" effect, where the dense electron clouds of the fluorine atoms lead to phase separation from both aqueous and organic media. This property is highly desirable in surfactants, where it can lead to improved stability and efficacy compared to traditional non-fluorinated counterparts. The unique solubility characteristics and intermolecular interactions endowed by the fluorinated methylpropyl group can enhance the performance of surfactant formulations in specialized applications.

In the realm of polymer science, fluorinated monomers and intermediates are used to create materials with enhanced thermal stability, chemical resistance, and unique surface properties. While specific polymerization pathways involving this compound are not detailed in the available literature, its structure suggests potential as a monomer or additive in the synthesis of specialty polymers. Its incorporation could be explored for creating advanced fluoropolymers with tailored functionalities for high-performance applications.

Potential in Pharmaceutical Intermediate Synthesis

Fluorine is a key element in modern medicinal chemistry, with a significant percentage of new small-molecule drugs approved by the Food and Drug Administration (FDA) containing at least one fluorine atom. Fluorinated compounds often serve as critical intermediates in the synthesis of these pharmaceuticals. This compound is identified as a synthetic intermediate in organic chemistry.

Its structure is particularly noteworthy for pharmaceutical synthesis. The tertiary alcohol provides a reactive site for further chemical modification, while the tetrafluorinated alkyl chains can impart increased metabolic stability and lipophilicity to a target molecule. These features make it a potentially valuable building block for creating complex pharmaceutical intermediates that lead to active pharmaceutical ingredients (APIs) with improved pharmacokinetic profiles.

Exploration in Novel Materials Science

The exploration of this compound in novel materials science represents an emerging frontier. The distinct properties conferred by its fluorine content open avenues for its use in creating materials with unique functionalities. Its potential extends to applications where its specific hydrogen-bonding ability, thermal properties, and chemical inertness can be leveraged.

Possible areas of exploration include its use as a component in advanced solvent systems, as a building block for functional coatings with tailored surface energies, or in the formulation of novel liquid crystals. The ability of highly fluorinated compounds to form distinct phases and self-assemble could be harnessed in the rational design of new "smart" materials. Further research is required to fully elucidate its potential and translate its unique molecular properties into tangible applications in materials science.

Data Tables

Table 1: Comparative Physicochemical Properties of Fluorinated Alcohols This table compares the known properties of this compound with a related, more highly fluorinated alcohol to provide context for its chemical behavior.

| Property | This compound | 1,1,1,3,3,3-Hexafluoropropan-2-ol |

| CAS Number | 6301-91-3 | 920-66-1 |

| Molecular Formula | C₄H₆F₄O | C₃H₂F₆O |

| Molecular Weight | 146.08 g/mol | 168.04 g/mol |

| Boiling Point | 142.9±35.0 °C (Predicted) | Not specified |

| Density | 1.274±0.06 g/cm³ (Predicted) | Not specified |

| Acidity (pKa) | ~10.91 (Predicted) | ~9.3 |

| Key Structural Feature | Tertiary alcohol with two -CHF₂ groups | Secondary alcohol with two -CF₃ groups |

Table 2: Summary of Applications and Research Frontiers This table summarizes the documented and potential applications of this compound based on available research.

| Application Area | Specific Use / Research Focus | Status |

| Specialty Materials | Formulation of advanced surfactants. | Documented Application |

| Organic Synthesis | Solvent and chemical reagent/intermediate. | Documented Application |

| Biological Research | Synthesis of fluorinated biomolecule analogs. | Potential Application |

| Pharmaceuticals | Intermediate for complex, metabolically stable APIs. | Potential Application |

| Polymer Science | Monomer or additive for specialty fluoropolymers. | Exploratory Frontier |

| Novel Materials | Component for functional coatings, advanced solvents. | Exploratory Frontier |

Future Research Directions and Unaddressed Challenges in the Study of 1,1,3,3 Tetrafluoro 2 Methylpropan 2 Ol

Development of More Efficient and Greener Synthetic Routes

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign and economically viable synthetic pathways. chemistryjournals.net Current methods for the synthesis of fluorinated alcohols often rely on harsh reagents and energy-intensive conditions. Future research should prioritize the development of more efficient and greener routes to 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol.

Key research objectives in this area include:

Catalytic Approaches: Investigating novel catalytic systems that can facilitate the synthesis with higher atom economy and lower environmental impact. This could involve exploring the use of earth-abundant metal catalysts or developing organocatalytic methods to replace traditional stoichiometric reagents.

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce the carbon footprint of the synthesis. This aligns with the broader green chemistry goal of shifting away from petrochemical-based feedstocks. chemistryjournals.net

Flow Chemistry: Implementing continuous flow manufacturing processes can offer significant advantages in terms of safety, efficiency, and scalability. Research into the adaptation of synthetic routes for this compound to flow chemistry systems is a promising avenue.

Alternative Solvents: Minimizing the use of hazardous organic solvents is a cornerstone of green chemistry. chemistryjournals.net Future synthetic strategies should focus on employing safer alternatives such as water, ionic liquids, or supercritical fluids.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Novel Catalysis | Higher efficiency, lower waste, use of earth-abundant metals. | Catalyst design and stability, reaction optimization. |

| Renewable Feedstocks | Reduced carbon footprint, increased sustainability. | Availability and cost of feedstocks, development of new conversion pathways. |

| Flow Chemistry | Improved safety and control, easier scalability, higher yields. | Reactor design, optimization of reaction parameters in a continuous system. |

| Green Solvents | Reduced environmental impact, improved process safety. | Solubility of reactants, reaction kinetics in alternative media. |

Deeper Understanding of Structure-Reactivity Relationships in Complex Systems

The interplay between the fluorine atoms, the hydroxyl group, and the methyl group in this compound governs its chemical behavior. A more profound understanding of its structure-reactivity relationships is crucial for its effective application. Fluorinated alcohols are known for their strong hydrogen-bonding donor ability and low nucleophilicity, which allows them to promote organic reactions. researchgate.net

Future research should focus on:

Hydrogen Bonding and Solvation: Quantifying the hydrogen-bonding capabilities of this compound in various solvent environments. The presence of the methyl group may influence its hydrogen-bond donating strength and its solubility in non-polar media.

Reaction Kinetics and Mechanisms: Conducting detailed kinetic and mechanistic studies to elucidate its role as a solvent, catalyst, or reagent in a range of chemical transformations. This includes investigating its influence on reaction rates, transition state stabilization, and product selectivity.

Intermolecular Interactions: Utilizing advanced spectroscopic and computational techniques to probe the non-covalent interactions between this compound and other molecules. This will provide insights into its behavior in complex chemical systems.

| Structural Feature | Potential Influence on Reactivity | Areas for Future Investigation |

| Fluorine Atoms | Increased acidity of the hydroxyl group, altered electronic properties. | Quantification of pKa, study of electronic effects on reaction mechanisms. |

| Hydroxyl Group | Hydrogen bond donor, potential nucleophile or leaving group. | Characterization of hydrogen bonding strength, investigation of its role in catalysis. |

| Methyl Group | Steric hindrance, increased lipophilicity. | Impact on reaction selectivity, solubility studies in various organic solvents. |

Expansion into Novel Catalytic and Materials Applications

The unique properties of fluorinated alcohols suggest their potential in catalysis and materials science. While related compounds have found applications, the specific utility of this compound remains largely unexplored.

Promising areas for future research include:

Catalysis: Investigating its use as a catalyst or co-catalyst in reactions such as esterifications, acetalizations, and Friedel-Crafts reactions. Its Brønsted acidity and ability to stabilize cationic intermediates could be advantageous.

Polymer Chemistry: Exploring its role as a monomer or additive in the synthesis of fluorinated polymers. Such materials could exhibit desirable properties like high thermal stability, chemical resistance, and low surface energy. The steric bulk of the molecule could be leveraged to create polymers with specific thermal properties.

Surface Modification: Investigating its potential for modifying the surface properties of materials. Its fluorinated nature could be utilized to create hydrophobic and oleophobic coatings.

Integration with Advanced Artificial Intelligence and Machine Learning for Predictive Modeling

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. acs.org Integrating these tools into the study of this compound could significantly accelerate its development and application.

Future research directions in this domain include:

Property Prediction: Developing ML models to predict key physicochemical properties of this compound and related fluorinated compounds. This could include predictions of solubility, pKa, and reactivity parameters.

Reaction Optimization: Utilizing AI-driven platforms for the automated optimization of synthetic routes and reaction conditions. This can lead to higher yields, reduced waste, and faster process development.

Materials Design: Employing computational screening and ML models to identify potential applications of this compound in the design of new materials with tailored properties. Machine learning models are poised to have a transformative impact on the chemical sciences by accelerating computational algorithms. acs.org

| AI/ML Application | Objective | Potential Impact |

| QSAR Modeling | Predict biological activity and physicochemical properties. | Faster identification of potential applications and hazards. |

| Retrosynthesis Planning | Identify novel and efficient synthetic routes. | Acceleration of the discovery of new synthetic methodologies. |

| Materials Informatics | Predict the properties of polymers and materials incorporating the compound. | Rational design of new materials with desired functionalities. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.